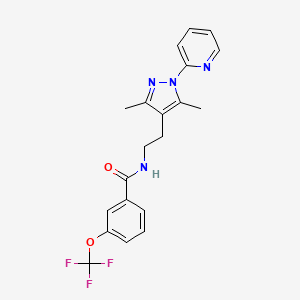
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-3-(trifluoromethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazole derivatives has been reported, involving multi-step processes that yield these compounds with good efficiency. For example, the synthesis of antipyrine-like derivatives involves X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations, indicating a complex synthetic route that could parallel the compound (Saeed et al., 2020).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively analyzed through X-ray diffraction and DFT calculations, revealing insights into the crystal packing, hydrogen bonding interactions, and electrostatic energy contributions that stabilize the molecule. Such studies are crucial for understanding the structural features that could influence the reactivity and properties of the compound under discussion (Saeed et al., 2020).
Chemical Reactions and Properties
Research into the chemical reactions and properties of pyrazole derivatives shows that these compounds can participate in various chemical reactions, leading to a wide range of products with potential biological activities. The synthesis and reaction pathways often involve nucleophilic addition, condensation, and diazotization steps (Zhang et al., 2019).
Wissenschaftliche Forschungsanwendungen
Molecular Docking and In Vitro Screening
A series of novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase as the target protein. These compounds exhibited antimicrobial and antioxidant activity, highlighting their potential in therapeutic applications (Flefel et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) studies suggest their potential as therapeutic agents in cancer treatment and inflammation control (Rahmouni et al., 2016).
Supramolecular Synthons Formation
Research into the formation of energetic multi-component molecular solids of tetrafluoroterephthalic acid with aza compounds reveals the significant role of strong hydrogen bonds and weak intermolecular interactions in assembling individual molecules into larger architectures. This study contributes to the understanding of molecular assembly and crystal engineering (Wang et al., 2014).
Antioxidant, Antitumor, and Antimicrobial Activities
The chemical behavior of certain compounds toward active methylene reagents was studied, resulting in pyrazolopyridine derivatives. These compounds showed significant antioxidant, antitumor against liver and breast cell lines, and antimicrobial activities, underlining their potential in medical chemistry (El‐Borai et al., 2013).
Antiavian Influenza Virus Activity
A new route to the synthesis of benzamide-based 5-aminopyrazoles and their corresponding derivatives has been developed, showing remarkable activity against the avian influenza virus. This research opens new avenues for developing antiviral agents (Hebishy et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-3-(trifluoromethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O2/c1-13-17(14(2)27(26-13)18-8-3-4-10-24-18)9-11-25-19(28)15-6-5-7-16(12-15)29-20(21,22)23/h3-8,10,12H,9,11H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHOUVGLIGXATQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(1H-Benzotriazole-1-yl)-3-[(4-methylphenyl)thio]acetone](/img/structure/B2486716.png)
![Ethyl {[6-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2486718.png)
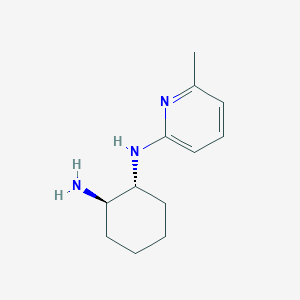
![N-(2,4-dimethylphenyl)-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2486721.png)
![4-[(E)-(3-methoxy-4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B2486722.png)
![2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-oxoacetamide](/img/structure/B2486723.png)

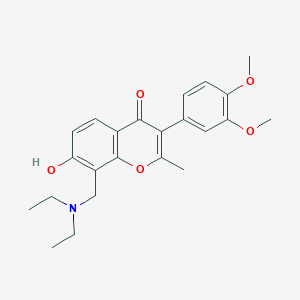
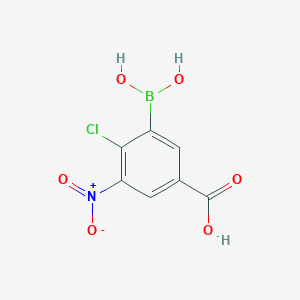
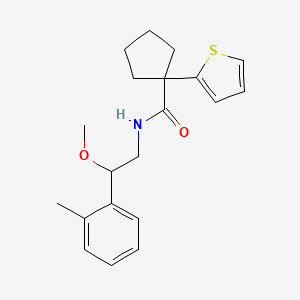
![2-(4,5-Dimethoxy-2-{[4-(trifluoromethyl)phenyl]sulfamoyl}phenyl)acetic acid](/img/structure/B2486733.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2486735.png)
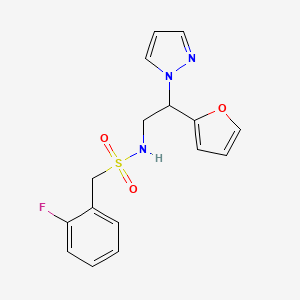
![6-(Pyridin-3-yl)-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2486739.png)